![molecular formula C8H6ClN3O B2927651 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine CAS No. 1417555-18-0](/img/structure/B2927651.png)

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

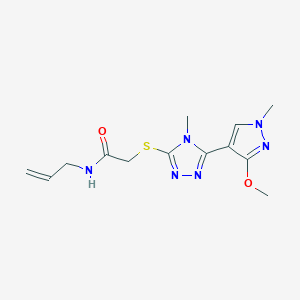

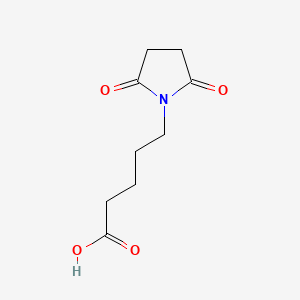

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . The IUPAC name for this compound is 4-chloropyrido[3,2-d]pyrimidin-6-yl methyl ether .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound’s solubility properties are not provided in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

A study explored the use of pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic environments. These inhibitors, including related pyrimidine structures, exhibited mixed-type inhibition behavior, adhering to the Langmuir adsorption isotherm. Surface analysis techniques like SEM, EDX, and AFM, along with DFT calculations, highlighted their efficacy in corrosion protection (Yadav et al., 2015).

Antiviral Activity

Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their marked inhibition of retrovirus replication in cell culture. These compounds, showing variable antiviral activities against DNA viruses, highlighted the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).

Antitumor Activity

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was described, revealing significant antitumor properties against the Walker 256 carcinosarcoma in rats. This study underlines the potential of pyrido[2,3-d]pyrimidine derivatives as potent lipid-soluble inhibitors of dihydrofolate reductase (Grivsky et al., 1980).

Structural and Optical Exploration

An investigation into thiopyrimidine derivatives for their structural parameters, electronic, linear, and nonlinear optical properties, employing DFT/TDDFT and experimental studies, showcased the significance of pyrimidine rings in nonlinear optics (NLO) and pharmacophore development. This research emphasizes the role of pyrimidine derivatives in advancing optical and medical applications (Hussain et al., 2020).

Synthesis and Antibacterial Activity

A study on the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block highlighted their potential as antibacterial agents. This work contributes to the understanding of pyrimidine derivatives in developing new antimicrobial strategies (Abdel-Mohsen & Geies, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Mécanisme D'action

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, are known to interact with receptor tyrosine kinases (rtks) .

Mode of Action

It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

4-chloro-6-methoxypyrido[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGUEWKRVNKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)

![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)

![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)

![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)